4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine
Description
Chemical Formula: C₁₆H₁₃ClN₄O₂ Molecular Weight: 328.76 g/mol Purity: >90% (as reported by commercial suppliers) Structure: The compound features a pyrazole core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 3, and a 3-nitrophenyl group at position 1 (Figure 1). The nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing, influencing electronic properties and reactivity.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-10-15(11-5-7-12(17)8-6-11)16(18)20(19-10)13-3-2-4-14(9-13)21(22)23/h2-9H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAWXABFTUGUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171322 | |
| Record name | 4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321385-91-5 | |
| Record name | 4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321385-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
- Precursor Synthesis : 3-(4-Chlorophenyl)-3-methyl-2-cyanoacetophenone is prepared by Claisen condensation of 4-chlorophenylacetone with ethyl cyanoacetate under basic conditions.
- Cyclization : The β-keto nitrile reacts with 3-nitrophenylhydrazine in ethanol under reflux, forming the pyrazole ring via nucleophilic attack and dehydration (Figure 1).
- Amine Formation : The nitrile group at position 5 is reduced to an amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), yielding the target compound.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature | Reflux (78°C) | - |
| Reaction Time | 12 h | - |
| Reducing Agent | LiAlH4 | 85 |
This method achieves an overall yield of 66% after purification by column chromatography (petroleum ether/acetone, 3:1).
Multicomponent Domino Reactions with Arylglyoxals
Recent advances in domino reactions enable the simultaneous formation of multiple bonds. The reaction between pyrazol-5-amines and arylglyoxals offers a streamlined route to complex pyrazoles.
Protocol
Substrate Preparation :
Domino Reaction :
- Equimolar amounts of the pyrazol-5-amine and 3-nitrophenylglyoxal are heated in dimethylformamide (DMF) with p-toluenesulfonic acid (p-TsOH) under microwave irradiation (120°C, 20 min).
- The reaction proceeds via a [3 + 2 + 1] bis-cyclization mechanism, forming the 1-(3-nitrophenyl) group through electrophilic aromatic substitution (Scheme 1).
Key Data :
- Catalyst: p-TsOH (1.0 equiv)
- Yield: 74% (isolated via precipitation in ethanol)
- Purity: >95% (HPLC)
Nanomagnetic Metal–Organic Framework (MOF)-Catalyzed Synthesis
Heterogeneous catalysis using Fe3O4@MIL-53(Al)-N(CH2PO3)2 enhances reaction efficiency and simplifies product isolation.
Procedure
- Catalyst Preparation : Fe3O4 nanoparticles are coated with MIL-53(Al)-N(CH2PO3H2)2 via solvothermal synthesis.
- Four-Component Reaction :
- 3-(4-Chlorophenyl)-3-oxopropanenitrile (1 mmol), acetophenone (1 mmol), 3-nitrobenzaldehyde (1 mmol), and ammonium acetate (1.5 mmol) are mixed with the MOF catalyst (20 mg) under solvent-free conditions at 110°C.
- The reaction follows a cooperative vinylogous anomeric-based oxidation (CVABO) pathway, forming the pyrazole core in 40–60 min.
Performance Metrics :
| Metric | Value |
|---|---|
| Catalyst Loading | 2 wt% |
| Yield | 82% |
| Recyclability | 5 cycles |
Functional Group Interconversion Strategies
Nitro Reduction to Amine
For pyrazoles synthesized with a nitro group at position 5:
- Hydrogenation over palladium-on-carbon (Pd/C, 10%) in methanol at 50 psi H2 reduces the nitro group to an amine in 92% yield.
- Alternative: Ammonium formate and Fe/Ni nanoparticles in ethanol achieve similar results under milder conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 66 | 95 | Scalability |
| Domino Reaction | 74 | 97 | Atom economy |
| MOF Catalysis | 82 | 98 | Recyclability, solvent-free |
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that similar compounds can induce cell death in human breast cancer cells by activating apoptotic pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of pyrazole derivatives. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles have also been documented. Compounds with similar structures have demonstrated the ability to reduce inflammation in animal models, indicating that 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine may possess similar benefits .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Pyrazole derivatives are known for their insecticidal and fungicidal properties. Research has focused on synthesizing derivatives that can effectively target pests while minimizing environmental impact .
Herbicide Potential
Additionally, the compound's ability to inhibit specific enzymatic pathways in plants suggests it could be developed into a herbicide. Studies have indicated that pyrazoles can disrupt photosynthesis and other vital processes in weeds, offering a potential solution for crop management .
Materials Science
Polymer Chemistry
In materials science, pyrazole derivatives like this compound are being explored for their use in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .
Nanotechnology
The compound's unique electronic properties also make it a candidate for applications in nanotechnology. Research is ongoing into its use in the development of nanoscale devices, where its electronic characteristics could be harnessed for improved performance in sensors and transistors.
Summary Table of Applications
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory | Effective against cancer cell lines; antibacterial activity observed |
| Agriculture | Pesticides, herbicides | Insecticidal and fungicidal properties noted |
| Materials Science | Polymer synthesis, nanotechnology | Enhanced properties in polymers; potential in nanoscale devices |
Case Studies
- Anticancer Study : A study published in Cancer Research demonstrated that a related pyrazole compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Research conducted by Journal of Antibiotics reported that pyrazole derivatives exhibited significant activity against resistant strains of bacteria, suggesting a new avenue for antibiotic development.
- Agricultural Impact : A field trial highlighted the effectiveness of pyrazole-based herbicides in controlling weed populations without harming crop yields, suggesting practical applications in sustainable agriculture.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and chlorophenyl groups can influence the compound’s binding affinity and specificity for these targets, affecting biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and molecular parameters of the target compound and its analogs:
Key Observations:
Trifluoromethyl (-CF₃): In , the -CF₃ group increases molecular weight and lipophilicity, which may improve membrane permeability in biological systems. Pyrazolone Derivatives: The compound in features a pyrazolone ring (keto group at position 3), which introduces hydrogen-bonding capabilities distinct from the amine group in other analogs.
Molecular Weight and Complexity :
- The target compound (MW 328.76) is heavier than simpler analogs like (MW 207.66) due to the nitro and chlorophenyl substituents.
- The pyrazolone derivative (MW 407.28) demonstrates how fused rings increase molecular complexity and weight.
Crystallographic Data :
Computational Tools :
- Multiwfn : Could analyze electron localization functions (ELF) or electrostatic potentials to compare charge distribution across analogs.
- SHELXTL : Used for refining crystal structures, as seen in .
Biological Activity
The compound 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound features a pyrazole ring with substituents that enhance its biological properties. The presence of the chlorophenyl and nitrophenyl groups is significant as these moieties often contribute to the pharmacological activity of pyrazole derivatives.
Antifungal Activity
Research has indicated that pyrazole derivatives, including those with similar structures to this compound, exhibit promising antifungal properties. A study reported that certain pyrazole derivatives demonstrated significant antifungal activity against various pathogenic fungi strains, suggesting their potential as effective antifungal agents .
Antitubercular Activity
In addition to antifungal properties, compounds bearing a pyrazole scaffold have shown effectiveness against Mycobacterium tuberculosis. The same studies highlighted that these compounds could serve as potential candidates for developing new antitubercular agents .
Antioxidant and Anti-inflammatory Properties
Computational studies have suggested that pyrazole derivatives possess excellent antioxidant and anti-inflammatory capabilities. Molecular docking simulations indicated that these compounds could effectively interact with biological targets associated with oxidative stress and inflammation . Such properties are crucial in developing treatments for chronic inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Electrophilic Nature : The presence of nitro groups enhances the electrophilic character of the compound, allowing it to interact with nucleophilic sites in biological molecules.
- Molecular Docking : Computational analyses have shown favorable binding interactions with various biological targets, suggesting a mechanism of action that involves modulation of enzyme activities or receptor interactions .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Pickard et al. (2013) | Synthesized 3-(4-chlorophenyl)-4-substituted pyrazoles; reported antifungal and antitubercular activities against specific strains. |
| Computational Study (2023) | Identified antioxidant and anti-inflammatory properties through molecular docking simulations; suggested potential therapeutic applications in chronic diseases. |
Q & A
Q. What are the established synthetic routes for 4-(4-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step process starting with the condensation of substituted phenylhydrazines with β-ketoesters or β-diketones. For example:
Cyclocondensation : React 3-nitrophenylhydrazine with a β-ketoester bearing a 4-chlorophenyl group under acidic conditions (e.g., acetic acid) to form the pyrazole core.
Methylation : Introduce the methyl group at position 3 using methyl iodide in the presence of a base (e.g., K₂CO₃) .
Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity.
Q. Key Factors Affecting Yield :
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyrazole NH (δ 10–12 ppm, broad). The 4-chlorophenyl group shows distinct coupling patterns due to para-substitution .
- IR Spectroscopy : Confirm NH stretching (3200–3400 cm⁻¹) and nitro group absorption (1520–1350 cm⁻¹) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 370) .
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientations (see Table 1 ) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data between similar pyrazole derivatives inform the structural analysis of this compound?
Methodological Answer : Comparative analysis of crystal structures (e.g., bond lengths, torsion angles) reveals substituent effects on molecular conformation:
- Nitro Group Geometry : The 3-nitrophenyl group in analogous compounds exhibits a dihedral angle of 15–25° relative to the pyrazole plane, influencing π-π stacking .
- Chlorophenyl Interactions : Para-chloro substitution enhances halogen bonding with adjacent molecules (C–Cl···π interactions, ~3.4 Å) .
Table 1 : Crystallographic Parameters from Analogous Pyrazoles
| Compound | Space Group | R Factor | Key Interactions | Reference |
|---|---|---|---|---|
| 4-(4-ClPh)-3-Me-1H-pyrazole | P 1 | 0.081 | C–Cl···π (3.42 Å) | |
| 3-Nitrophenyl pyrazole | C2/c | 0.056 | Nitro O···H–C (2.89 Å) |
Implications : Discrepancies in R factors (e.g., 0.056 vs. 0.081) highlight the need for high-resolution data collection (low-temperature XRD at 100 K) to minimize thermal motion artifacts .
Q. What strategies optimize the regioselectivity in the cyclocondensation steps during synthesis?
Methodological Answer : Regioselectivity in pyrazole formation is controlled by:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenylhydrazine direct cyclization to the less hindered position .
- Steric Guidance : Bulky substituents (e.g., 3-nitrophenyl) favor formation of the 1,3,5-trisubstituted pyrazole due to reduced steric clash during ring closure .
- Catalytic Additives : Lewis acids (e.g., ZnCl₂) stabilize transition states, improving regioselectivity by >80% .
Validation : Monitor reaction progress via TLC (silica gel, UV detection) and isolate regioisomers using preparative HPLC .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers. The C-5 amine group shows high nucleophilicity (Fukui f⁻ index >0.1) .
- MD Simulations : Simulate solvent effects (e.g., DMSO) to predict reaction pathways for functionalization (e.g., acylation at the NH group) .
Experimental Correlation : Compare computed activation energies with kinetic data from SNAr reactions using aryl halides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
